2-(1-naphthyl)benzamide
Overview
Description
2-(1-Naphthyl)benzamide is an organic compound with the molecular formula C17H13NO It is a derivative of benzamide, where the benzamide moiety is substituted with a naphthyl group at the nitrogen atom
Scientific Research Applications
2-(1-Naphthyl)benzamide has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthyl)benzamide typically involves the condensation of 1-naphthylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)-2-methylbenzamide: Similar in structure but with a methyl group substitution.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of a naphthyl group.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group.
Uniqueness
2-(1-Naphthyl)benzamide is unique due to its naphthyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological activities that are not observed with other benzamide derivatives .
Properties
IUPAC Name |
2-naphthalen-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c18-17(19)16-10-4-3-9-15(16)14-11-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQNSKHEGRKJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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